molecular formula C27H21ClN4O3S B2496252 N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 2034485-66-8

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B2496252
CAS No.: 2034485-66-8
M. Wt: 517
InChI Key: DRSPQTUDMQJSFT-UHFFFAOYSA-N
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Description

The compound N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a pyrrolo[3,2-d]pyrimidine core, a scaffold widely studied in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets like kinases and enzymes. Key functional groups include:

  • A 3-chlorophenyl moiety attached via an acetamide linker.
  • A 4-methoxyphenyl substituent at position 3 of the pyrrolo-pyrimidine ring.
  • A sulfanyl (-S-) bridge connecting the acetamide to the heterocyclic core.

This compound’s design likely aims to balance electronic effects (via chlorine and methoxy groups) and lipophilicity, which are critical for membrane permeability and target binding.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methoxyphenyl)-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O3S/c1-35-21-12-10-20(11-13-21)32-26(34)25-24(22(15-29-25)17-6-3-2-4-7-17)31-27(32)36-16-23(33)30-19-9-5-8-18(28)14-19/h2-15,29H,16H2,1H3,(H,30,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRSPQTUDMQJSFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC(=O)NC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrrolo[3,2-d]pyrimidine core through cyclization reactions. Subsequent steps involve the introduction of the chlorophenyl and methoxyphenyl groups via substitution reactions. The final step usually includes the formation of the acetamide linkage through amidation reactions. Reaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are optimized based on the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit anticancer properties. For instance, derivatives of pyrrolo[3,2-d]pyrimidines have been shown to inhibit cell proliferation in various cancer cell lines. The specific compound under discussion may act through mechanisms involving the inhibition of key enzymes or pathways associated with tumor growth.

Anti-inflammatory Effects

Molecular docking studies suggest that this compound could serve as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. Inhibition of 5-LOX may lead to reduced production of leukotrienes, which are mediators of inflammation. This suggests potential applications in treating inflammatory diseases such as asthma and arthritis .

Antimicrobial Activity

Compounds containing sulfur moieties have been reported to possess antimicrobial properties. The sulfanyl group in this compound may enhance its ability to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents.

Case Studies and Research Findings

Several studies have documented the biological activities associated with similar compounds:

  • A study published in Molecules highlighted the synthesis and evaluation of pyrrolo[3,2-d]pyrimidine derivatives as potential anticancer agents. The findings indicated that modifications in the structure significantly affected their potency against various cancer cell lines .
  • Another research article focused on the anti-inflammatory properties of related compounds through molecular docking simulations, providing insights into their mechanism of action as 5-lipoxygenase inhibitors .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, its structural features allow it to interact with cellular receptors, influencing signal transduction and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations
Compound Name Core Structure Key Substituents Synthesis Highlights
Target Compound Pyrrolo[3,2-d]pyrimidine 3-(4-methoxyphenyl), 7-phenyl, N-(3-chlorophenyl)acetamide Likely involves Suzuki coupling
2-[[3-(4-chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide Thieno[3,2-d]pyrimidine 3-(4-chlorophenyl), N-(2-trifluoromethylphenyl)acetamide Sulfanyl-acetamide linkage via Cs₂CO₃
Ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Pyrrolo[3,2-d]pyrimidine 4-chlorophenyl, dipentylamino, ethyl carboxylate Single-crystal X-ray refinement (R = 0.054)

Key Observations :

  • Substituent Effects: The trifluoromethyl group in enhances electronegativity and metabolic stability compared to the target compound’s methoxyphenyl. The dipentylamino group in increases lipophilicity, which may improve membrane penetration but reduce aqueous solubility.
Functional Group Comparisons
Functional Feature Target Compound Analogous Compound (Source) Impact on Properties
Sulfanyl Linker Connects acetamide to pyrrolo-pyrimidine Present in Enhances conformational flexibility; may influence redox activity or disulfide bonding
Acetamide vs. Carboxylate Acetamide (N-linked) Ethyl carboxylate in Carboxylate improves solubility but may reduce cell permeability due to ionization
Aromatic Substitutions 3-chlorophenyl + 4-methoxyphenyl 4-chlorophenyl + trifluoromethylphenyl in Trifluoromethyl provides stronger electron-withdrawing effects than methoxy

Biological Activity

N-(3-chlorophenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure suggests possible interactions with various biological targets, leading to diverse pharmacological activities.

Chemical Structure and Properties

The compound's chemical formula is C25H22ClN3O3SC_{25}H_{22}ClN_3O_3S, with a molecular weight of approximately 471.97 g/mol. The presence of a chlorophenyl group and a methoxyphenyl moiety suggests that it may exhibit enhanced biological activity due to electronic effects and steric factors.

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets. Research indicates that compounds with similar structures often demonstrate inhibitory effects on key enzymes involved in various diseases, such as cancer and neurodegenerative disorders.

2. Inhibition Studies

In vitro studies have shown that derivatives of pyrrolo[3,2-d]pyrimidine compounds can exhibit notable inhibitory effects against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in the treatment of Alzheimer's disease. For instance, related compounds have been reported to have IC50 values in the low micromolar range against these enzymes, indicating potential therapeutic applications .

3. Cytotoxicity

Preliminary cytotoxicity assays against cancer cell lines have suggested that this compound may possess anti-cancer properties. For example, studies involving similar pyrrolo[3,2-d]pyrimidine derivatives have demonstrated selective cytotoxic effects against breast cancer cell lines (MCF-7) and others . Further research is warranted to evaluate the specific cytotoxic profile of this compound.

4. Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various protein targets. These studies suggest that the compound may form hydrogen bonds and hydrophobic interactions with active sites of target proteins, enhancing its biological efficacy .

Data Table: Summary of Biological Activities

Activity Target IC50 Value Reference
AChE InhibitionAcetylcholinesterase~10.4 μM
BChE InhibitionButyrylcholinesterase~9.9 μM
CytotoxicityMCF-7 Cell LineVaries by derivative
Molecular Docking AffinityVarious Protein TargetsPredicted High

Case Studies

Recent studies have highlighted the potential of pyrrolo[3,2-d]pyrimidine derivatives in drug design:

  • Study on Pyrrolo[3,2-d]pyrimidines : This study explored a series of compounds showing significant inhibition against AChE and BChE with promising cytotoxic profiles against cancer cell lines .
  • Molecular Docking Analysis : Another case study focused on the molecular interactions between pyrrolo[3,2-d]pyrimidine compounds and their respective targets using computational methods, confirming their potential as lead compounds in drug development .

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